molecular formula C17H17FN4O4S B2358970 4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride CAS No. 2249236-51-7

4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride

Cat. No.: B2358970
CAS No.: 2249236-51-7
M. Wt: 392.41
InChI Key: ZEZGEDRICDQUIE-UHFFFAOYSA-N
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Description

4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride is a complex organic compound that features a piperazine ring, a pyridine ring, and a benzenesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyridine derivatives, such as:

Uniqueness

What sets 4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for scientific research.

Properties

IUPAC Name

4-[4-(5-carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c18-27(25,26)14-4-1-12(2-5-14)17(24)22-9-7-21(8-10-22)15-6-3-13(11-20-15)16(19)23/h1-6,11H,7-10H2,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZGEDRICDQUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(=O)N)C(=O)C3=CC=C(C=C3)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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